Fmoc-NH-PEG12-CH2CH2COOH Fmoc-NH-PEG12-CH2CH2COOH
Brand Name: Vulcanchem
CAS No.: 1952360-91-6; 756526-01-9; 850312-72-0
VCID: VC5120741
InChI: InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C42H65NO16
Molecular Weight: 839.973

Fmoc-NH-PEG12-CH2CH2COOH

CAS No.: 1952360-91-6; 756526-01-9; 850312-72-0

Cat. No.: VC5120741

Molecular Formula: C42H65NO16

Molecular Weight: 839.973

* For research use only. Not for human or veterinary use.

Fmoc-NH-PEG12-CH2CH2COOH - 1952360-91-6; 756526-01-9; 850312-72-0

Specification

CAS No. 1952360-91-6; 756526-01-9; 850312-72-0
Molecular Formula C42H65NO16
Molecular Weight 839.973
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Standard InChI Key JYNHRDJTWNEGJE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Fmoc-NH-PEG12-CH2CH2COOH, systematically named 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester, features three functional regions:

  • Fmoc Group: A 9-fluorenylmethoxycarbonyl protecting group that shields the amine during synthesis .

  • PEG12 Spacer: A 12-unit polyethylene glycol chain imparting hydrophilicity and flexibility .

  • Terminal Carboxylic Acid: Enables conjugation via amide bond formation .

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Number756526-01-9; 1952360-91-6
Molecular FormulaC₄₂H₆₅NO₁₆
Molecular Weight839.96 g/mol
Density1.175 ± 0.06 g/cm³
Boiling Point870.4 ± 65.0 °C (Predicted)
pKa4.28 ± 0.10

The dual CAS numbers likely reflect supplier-specific registrations, as molecular formulae and weights are identical across sources .

Synthesis and Reaction Suitability

Fmoc-NH-PEG12-CH2CH2COOH is synthesized through pegylation reactions, where the Fmoc group is introduced to protect the amine during solid-phase peptide synthesis (SPPS) . Subsequent coupling of the PEG12 spacer and propionic acid moiety yields the final product. Key synthetic steps include:

  • Deprotection: The Fmoc group is removed under basic conditions (e.g., piperidine), exposing the primary amine for further conjugation .

  • Conjugation: The terminal carboxylic acid reacts with primary amines via carbodiimide crosslinkers (e.g., EDC, HATU) .

ParameterDetailSource
Reaction TypePegylation, Amide Bond Formation
Storage Temperature-20°C (Inert Atmosphere)
SolubilityPolar Solvents (DMF, DMSO)

The compound’s design minimizes aggregation in hydrophobic peptides, making it ideal for biomolecular tethering .

Applications in Targeted Protein Degradation

Role in PROTAC Synthesis

PROTACs are bifunctional molecules comprising:

  • E3 Ligase Ligand: Recruits ubiquitin-proteasome machinery.

  • Target Protein Ligand: Binds to the protein of interest.

  • Linker: Spatially optimizes interactions between ligands .

Fmoc-NH-PEG12-CH2CH2COOH serves as a linker due to its:

  • Hydrophilicity: Enhances aqueous solubility of PROTACs .

  • Flexibility: The PEG12 spacer allows optimal orientation of ligands .

  • Biocompatibility: Reduces immunogenicity in vivo .

Peptide Microarray Development

The compound facilitates peptide immobilization on surfaces via its carboxylic acid group, enabling high-throughput screening in drug discovery .

PropertyValueSource
Physical FormViscous, Colorless to Yellow
Melting PointNot Available
Flash PointNot Available
StabilityLight-Sensitive; Hygroscopic
ParameterDetailSource
GHS ClassificationWarning (H315, H319)
Precautionary MeasuresAvoid Skin/Eye Contact
First AidRinse with Water if Exposed

Handling requires personal protective equipment (PPE) and inert storage conditions .

Comparative Analysis with Analogues

Fmoc-NH-PEG12-CH2CH2COOH differs from shorter-chain variants (e.g., Fmoc-NH-PEG8-CH2COOH) in:

  • Molecular Weight: Higher due to extended PEG chain .

  • Solubility: Enhanced aqueous compatibility .

  • Applications: Preferred for large biomolecules requiring prolonged circulation .

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